1-Benzyl-2,5,6-trimethylpiperidin-3-one
Description
1-Benzyl-2,5,6-trimethylpiperidin-3-one is a substituted piperidinone derivative characterized by a benzyl group at the nitrogen atom and methyl groups at the 2, 5, and 6 positions of the piperidine ring. The ketone at position 3 introduces a reactive site for nucleophilic additions or reductions, while the methyl substituents contribute to steric hindrance and influence conformational stability.
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-benzyl-2,5,6-trimethylpiperidin-3-one |
InChI |
InChI=1S/C15H21NO/c1-11-9-15(17)13(3)16(12(11)2)10-14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3 |
InChI Key |
LADFZKKLMYYATR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(N(C1C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-2,5,6-trimethylpiperidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5,6-trimethylpiperidin-3-one with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields . These methods often utilize automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-Benzyl-2,5,6-trimethylpiperidin-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired transformation . Major products formed from these reactions include alcohols, ketones, and substituted piperidines .
Scientific Research Applications
1-Benzyl-2,5,6-trimethylpiperidin-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-2,5,6-trimethylpiperidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it may interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Benzyl-2,4,6-trimethylpiperidin-3-one
- Structural Differences : Methyl groups at positions 2, 4, and 6 instead of 2, 5, and 4.
- For example, the 4-methyl group could hinder axial approaches to the ketone.
- Physical Properties: Molecular weight 231.33 g/mol (vs. 231.33 g/mol for the target compound, assuming identical substituents). No melting point data available .
1-Benzyl-4-bromopiperidin-3-one
- Structural Differences : Bromine substituent at position 4 instead of methyl groups at 5 and 5.
- Implications : The bromine acts as a leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki couplings), unlike the methyl groups in the target compound. This makes it more versatile in cross-coupling syntheses.
- Physical Properties: Molecular weight 268.15 g/mol (higher due to bromine). No stability or solubility data reported .
1-Benzyl-3-methylene-piperidin-2-one
- Structural Differences : Methylene group adjacent to the ketone (position 3) and ketone at position 2.
- Implications: The conjugated enone system (α,β-unsaturated ketone) enhances reactivity toward Michael additions. The target compound’s fully saturated ketone lacks this conjugation, reducing electrophilicity.
- Physical Properties : Molecular weight 201.27 g/mol (lower due to fewer methyl groups) .
1-Benzoyl-3-methyl-2,6-diphenyl-4-piperidone
- Structural Differences : Benzoyl (electron-withdrawing) instead of benzyl (electron-donating) at nitrogen; additional phenyl groups at positions 2 and 6.
- The bulky diphenyl groups may hinder crystallization, unlike the target compound’s methyl substituents.
- Physical Properties: No data on melting point or solubility .
1-(1-Benzylpiperidin-3-yl)-2,2,2-trifluoroethanone
- Structural Differences: Trifluoroethanone substituent at position 3 instead of a simple ketone.
- Implications : The strong electron-withdrawing trifluoromethyl group increases the ketone’s electrophilicity, enhancing reactivity in nucleophilic acyl substitutions. This contrasts with the target compound’s less activated ketone.
- Safety Note: Classified as hazardous (H Statements) under GHS guidelines .
Research Findings and Implications
- Electronic Effects: Compounds with electron-withdrawing groups (e.g., trifluoroethanone) exhibit enhanced ketone reactivity, whereas benzyl groups in the target compound provide electron-donating effects, stabilizing the amine nitrogen .
- Synthetic Utility : Brominated analogs (e.g., 1-benzyl-4-bromopiperidin-3-one) are more versatile in metal-catalyzed reactions, whereas the target compound’s methyl groups favor stability in storage .
Biological Activity
1-Benzyl-2,5,6-trimethylpiperidin-3-one (also known as BTM) is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse scientific literature.
- Molecular Formula : C₁₃H₁₉N
- Molecular Weight : 191.30 g/mol
- IUPAC Name : this compound
- CAS Number : 4238-71-5
The biological activity of BTM is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural features allow it to modulate the activity of specific proteins involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : BTM has been shown to inhibit certain enzymes that play critical roles in metabolic pathways.
- Receptor Binding : The compound can bind to various receptors, affecting neurotransmission and other physiological processes.
Antitumor Activity
Several studies have indicated that BTM exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Table 1: Antitumor Activity of BTM
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | MTS Assay |
| HCC827 (Lung) | 8.4 | BrdU Proliferation Assay |
| NCI-H358 (Lung) | 10.2 | MTS Assay |
Antimicrobial Activity
BTM has also been investigated for its antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of BTM
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study on Antitumor Effects
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of BTM on human lung cancer cell lines using both 2D and 3D culture systems. The results indicated that BTM effectively inhibited cell growth in a dose-dependent manner, with higher efficacy observed in the 2D culture format compared to the 3D format .
Research conducted by Zhang et al. explored the mechanism by which BTM induces apoptosis in cancer cells. The findings revealed that BTM activates caspase pathways leading to programmed cell death, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
